molecular formula C21H21NO4S B2465143 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 2097940-59-3

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2465143
CAS No.: 2097940-59-3
M. Wt: 383.46
InChI Key: GYVBMLQEQLIZRZ-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide is a strategically designed synthetic small molecule that functions as a potent and selective inhibitor of protein-protein interactions (PPIs) involving 14-3-3 adapter proteins. The 14-3-3 protein family is a central node in cellular signaling networks, regulating a vast array of client proteins that control processes such as apoptosis, cell cycle progression, and stress response. This compound specifically targets the amphipathic groove of 14-3-3, competitively disrupting its association with partner proteins. Its primary research value lies in its role as a chemical probe to interrogate the biological functions of 14-3-3 proteins and the specific PPIs they mediate. Researchers utilize this molecule to investigate complex signaling pathways in diseases where 14-3-3 is implicated, most notably in cancer and neurodegenerative disorders like Alzheimer's disease. By modulating 14-3-3 interactions, it provides a powerful tool for validating 14-3-3 client proteins as therapeutic targets and for exploring novel mechanisms for therapeutic intervention in pathological states driven by dysregulated PPIs. The compound was identified as a key hit molecule from a fragment-based approach, demonstrating the potential for targeting this challenging class of PPIs with small molecules.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-24-18-9-7-15(13-19(18)25-2)8-10-21(23)22-14-16(17-5-3-11-26-17)20-6-4-12-27-20/h3-13,16H,14H2,1-2H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVBMLQEQLIZRZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide , with the CAS number 2097940-59-3 , is a member of the chalcone family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO4SC_{21}H_{21}NO_4S, and it has a molecular weight of 383.5 g/mol . The structure features a chalcone backbone with specific substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC21H21NO4SC_{21}H_{21}NO_4S
Molecular Weight383.5 g/mol
CAS Number2097940-59-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The α,β-unsaturated carbonyl system in chalcones allows for the formation of covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity.
  • Induction of Apoptosis : This compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines through apoptosis induction.

Case Study : In vitro studies on breast cancer cell lines showed that this compound led to a decrease in mitochondrial membrane potential and increased expression of pro-apoptotic factors such as Bid and Bad while decreasing anti-apoptotic factors like Bcl-xl and Mcl-1.

Antimicrobial Activity

Chalcones are also noted for their antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi, showing potential as an antimicrobial agent.

Research Findings : A study highlighted that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

Antiviral Activity

Recent investigations into the antiviral effects of chalcones suggest that they may inhibit viral replication by targeting viral enzymes.

Findings : The compound demonstrated selective antiviral activity against certain viruses by inhibiting key enzymes involved in their life cycles.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related chalcone derivatives:

Compound NameBiological Activity
(2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-oneModerate anticancer activity
(E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-oneStronger apoptosis induction in cancer cells
(E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-oneEnhanced antimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acrylamides and enamide derivatives:

Compound Name Key Structural Features Biological Activity (Reported) Reference
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide (Target) 3,4-Dimethoxyphenyl; furan-thiophene ethyl side chain; E-enamide Not reported (inferred anti-inflammatory potential)
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, L. barbarum) 3,4-Dihydroxyphenyl (catechol); hydroxyethyl side chain; E-enamide Moderate anti-inflammatory activity (IC₅₀ >17 μM)
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)propanamide 2,5-Dimethoxyphenyl; thiazole-pyridine side chain; saturated amide Anticancer (in vitro, unreported IC₅₀)
(E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide 3,4-Dimethoxyphenethyl; 3-methoxybutenamide Intermediate for heterocyclic synthesis
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Furan; sulfamoylphenyl thiourea; E-enamide Antimicrobial (theoretical)

Key Comparisons

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dihydroxyphenyl (catechol) group in Compound 1 . Furan-thiophene side chain vs. thiazole-pyridine (): Thiophene’s sulfur atom may engage in hydrophobic interactions, while thiazole’s nitrogen could participate in hydrogen bonding. Pyridine’s basicity might alter solubility compared to furan’s neutral character .

Synthetic Methodology :

  • The target compound’s synthesis likely parallels methods used for 3-(2,5-dimethoxyphenyl)propanamide derivatives, where T3P® and DIPEA facilitate amide bond formation under reflux conditions .

This is shared with (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide but differs from saturated amides in .

Biological Activity Inference: While the target compound’s activity is unreported, structurally similar compounds like Compound 2 from L. Thiophene’s electronegativity may enhance binding to hydrophobic enzyme pockets.

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